N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 360.20 g/mol. This compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide. It is recognized for its unique structural properties, which include a quinazoline core substituted with a bromophenyl group and two methoxy groups at positions six and seven of the quinazoline ring .
These reactions highlight the compound's potential for further chemical modification and functionalization in synthetic chemistry.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits notable biological activity as an inhibitor of receptor protein-tyrosine kinases, specifically acting as an epidermal growth factor receptor antagonist. This activity positions it as a candidate for research in cancer therapeutics, particularly in targeting pathways involved in tumor growth and proliferation . Its role as a selective inhibitor suggests potential applications in treating diseases characterized by aberrant signaling through receptor tyrosine kinases.
The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:
These methods allow for the tailored synthesis of this compound, enabling modifications to enhance its biological properties.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Interaction studies have shown that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine effectively inhibits various receptor tyrosine kinases, demonstrating its potency against specific targets involved in cellular signaling. Research indicates that this compound can modulate downstream signaling pathways associated with cell proliferation and survival, making it a valuable candidate for further investigation in therapeutic contexts .
Several compounds share structural similarities with N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tyrphostin AG 1517 | C₁₆H₁₄BrN₃O₂ | Inhibitor of receptor tyrosine kinases |
PD 153035 | C₁₆H₁₅BrClN₃O₂ | Hydrochloride salt; similar biological activity |
4-(3-bromophenylamino)quinazoline | C₁₆H₁₄BrN₃O | Lacks methoxy groups; different solubility |
Uniqueness: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific methoxy substitutions that enhance solubility and potentially improve bioavailability compared to similar compounds. Its targeted action on epidermal growth factor receptors further differentiates it within this class of compounds.
Corrosive;Acute Toxic;Irritant